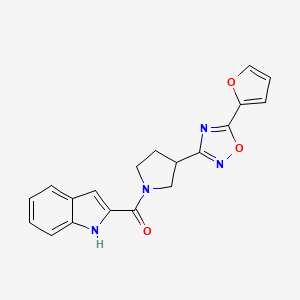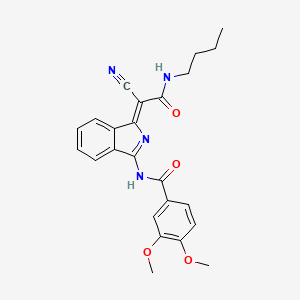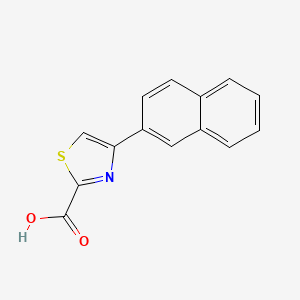
4-(2-Naphthyl)-1,3-thiazole-2-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(2-Naphthyl)-1,3-thiazole-2-carboxylic acid, commonly known as NTCA, is a thiazole derivative of naphthalene. It is a highly versatile compound with a wide range of applications in organic synthesis, medicinal chemistry, and material science. NTCA is an important intermediate in the synthesis of several pharmaceuticals, including the anti-inflammatory drug naproxen and the anti-tumor agent paclitaxel. It is also used as a building block for the synthesis of polymers and other materials.
科学研究应用
NTCA has been widely studied in the field of medicinal chemistry, with numerous applications in drug discovery and development. It has been used as a starting material in the synthesis of several novel anti-cancer agents, including paclitaxel, a widely used chemotherapy drug. It has also been used in the synthesis of several anti-inflammatory drugs, such as naproxen. In addition, NTCA has been used in the synthesis of several other drug candidates, including inhibitors of the enzyme dihydrofolate reductase, which is involved in the biosynthesis of purines and pyrimidines.
作用机制
The mechanism of action of NTCA is not fully understood. However, it is thought to act as a pro-drug, which is converted to its active form in the body. This active form is believed to interact with enzymes, receptors, and other proteins involved in various metabolic pathways. In addition, NTCA is thought to be a substrate for several enzymes, including cytochrome P450, which is involved in the metabolism of drugs and other xenobiotics.
Biochemical and Physiological Effects
NTCA has several biochemical and physiological effects. It has been shown to inhibit the enzyme dihydrofolate reductase, which is involved in the biosynthesis of purines and pyrimidines. In addition, NTCA has been shown to inhibit the growth of several cancer cell lines, including breast cancer, prostate cancer, and colon cancer. It has also been shown to induce apoptosis in several cancer cell lines, suggesting that it may have potential as an anti-cancer agent.
实验室实验的优点和局限性
NTCA has several advantages for laboratory experiments. It is a highly versatile compound, with a wide range of applications in organic synthesis, medicinal chemistry, and material science. It is also relatively inexpensive and readily available. However, there are some limitations for laboratory experiments. NTCA is a highly reactive compound, and must be handled with care to avoid unwanted side reactions. In addition, it is a relatively unstable compound, and must be stored in an airtight container in a cool, dry place.
未来方向
The potential applications of NTCA are far-reaching, and there are many possible future directions for research. One potential direction is the development of novel anti-cancer agents based on the structure of NTCA. Another potential direction is the development of novel polymers and other materials based on the structure of NTCA. In addition, further research into the biochemical and physiological effects of NTCA may reveal new therapeutic applications. Finally, further research into the synthesis of NTCA may lead to improved methods for its production.
合成方法
NTCA can be synthesized through several different methods. The most common method is the reaction of 2-naphthaldehyde with thiourea in the presence of a base, such as potassium carbonate. This reaction produces a thiourea adduct, which can then be hydrolyzed to produce NTCA. Other methods of synthesis include the reaction of 2-naphthaldehyde with thiophosgene, the reaction of 2-naphthaldehyde with thiocyclohexanone, and the reaction of 2-naphthaldehyde with thiosemicarbazide.
属性
IUPAC Name |
4-naphthalen-2-yl-1,3-thiazole-2-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9NO2S/c16-14(17)13-15-12(8-18-13)11-6-5-9-3-1-2-4-10(9)7-11/h1-8H,(H,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTDDRXDSQCHJJF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C3=CSC(=N3)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9NO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Naphthyl)-1,3-thiazole-2-carboxylic acid | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(2,4-dimethoxyphenyl)-2-[1-(furan-2-ylmethyl)imidazol-2-yl]sulfanylacetamide](/img/structure/B2393826.png)

![2-Oxabicyclo[2.2.1]heptane-1-carboxylic acid](/img/structure/B2393829.png)
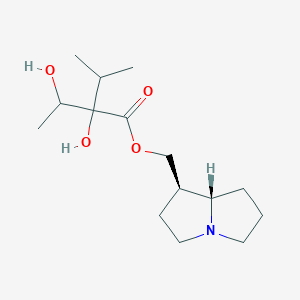
![2-[(4-Fluorophenyl)methylene]-6-hydroxy-4-methylbenzo[b]furan-3-one](/img/structure/B2393832.png)

![N-[(2,4-Dichlorophenyl)methyl]-5,6-dimethylpyrimidine-4-carboxamide](/img/structure/B2393834.png)
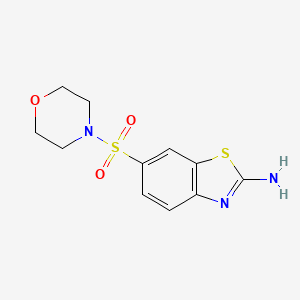
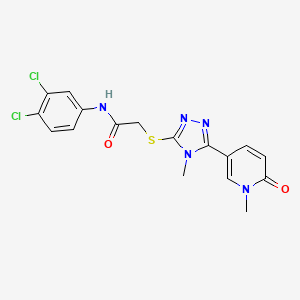
![5-{[(E)-(4-fluorophenyl)methylidene]amino}-6-imino-2-oxo-1-phenyl-1,2,3,6-tetrahydro-4-pyrimidinecarbonitrile](/img/structure/B2393840.png)
